N-hydroxy-3-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-hydroxy-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-2-4-7(5-6)8(10)9-11/h2-5,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIQPPRQWABYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401603 | |
| Record name | N-hydroxy-3-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10335-81-6 | |
| Record name | N-Hydroxy-3-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10335-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-hydroxy-3-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies for N Hydroxy 3 Methylbenzamide
Established Synthetic Pathways to N-Hydroxy-3-Methylbenzamide
The formation of the amide bond in this compound can be achieved through several synthetic routes, primarily involving the reaction of a 3-methylbenzoyl precursor with hydroxylamine (B1172632) or a protected form thereof. The two main approaches utilize either a benzoyl chloride or a benzoic acid derivative.
Amidation Reactions Utilizing Benzoyl Chloride Precursors
A common and efficient method for the synthesis of this compound involves the acylation of hydroxylamine with 3-methylbenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can significantly influence the reaction yield and purity of the product.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the this compound product. A general reaction scheme is presented below:
Scheme 1: Synthesis of this compound from 3-methylbenzoyl chloride
Where R = 3-methylphenyl
A variety of bases can be employed in this reaction, including sodium hydroxide, potassium hydroxide, sodium bicarbonate, and tertiary amines such as triethylamine (B128534) or pyridine. The reaction is often carried out in a biphasic system of an organic solvent (e.g., dichloromethane, diethyl ether) and water, or in a single organic solvent. For instance, the synthesis of α-chloro-N-hydroxy-p-toluamide has been reported by reacting 4-chloromethyl-benzoyl chloride with hydroxylamine hydrochloride. prepchem.com This procedure can be adapted for the synthesis of this compound.
Table 1: Reaction Parameters for the Synthesis of N-hydroxybenzamides from Benzoyl Chlorides
| Parameter | Description |
|---|---|
| Benzoyl Chloride Precursor | 3-Methylbenzoyl chloride |
| Hydroxylamine Source | Hydroxylamine hydrochloride or free hydroxylamine |
| Base | Sodium hydroxide, potassium carbonate, triethylamine, pyridine |
| Solvent | Dichloromethane, diethyl ether, tetrahydrofuran (B95107), water |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-12 hours |
Amidation Reactions Utilizing Benzoic Acid Precursors
Alternatively, this compound can be synthesized directly from 3-methylbenzoic acid and hydroxylamine through a condensation reaction. This approach requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by hydroxylamine. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. peptide.comcommonorganicchemistry.com
The reaction mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, such as an O-acylisourea in the case of carbodiimides. This intermediate is then readily attacked by hydroxylamine to form the desired amide bond. The use of additives like HOBt can lead to the formation of an active ester, which is less prone to side reactions and racemization.
Scheme 2: Synthesis of this compound from 3-methylbenzoic acid using a coupling agent
Where R = 3-methylphenyl
Table 2: Common Coupling Systems for Amidation of Benzoic Acids
| Coupling Agent | Additive | Typical Solvent |
|---|---|---|
| EDC | HOBt | DMF, DCM |
| DCC | HOBt | DCM, THF |
| DIC | HOAt | DMF, DCM |
| HATU | - | DMF |
General Synthetic Considerations for N-Hydroxybenzamide Scaffolds
The synthesis of N-hydroxybenzamides requires careful consideration of several factors to ensure high yields and purity. One of the primary challenges is the potential for side reactions involving the hydroxyl group of hydroxylamine. To circumvent this, protected forms of hydroxylamine, such as O-benzylhydroxylamine or O-(tert-butyldimethylsilyl)hydroxylamine, can be used. The protecting group is then removed in a subsequent step after the amide bond formation.
Furthermore, the choice of reaction conditions, including solvent, temperature, and the nature of the base or coupling agent, can have a significant impact on the outcome of the reaction. For instance, in the synthesis of N-hydroxy-N-methylbenzamide, specific conditions involving the hydrolysis of an N-methyl-N-benzoyloxybenzamide precursor were employed. prepchem.com The purification of N-hydroxybenzamides can also be challenging due to their potential for chelation with metal ions and their amphiprotic nature. Chromatographic techniques are often employed for purification.
Strategies for this compound Derivative Synthesis
The chemical derivatization of this compound is a key strategy for modulating its physicochemical properties and biological activity. Modifications can be introduced at two primary sites: the benzene (B151609) ring and the N-hydroxy amide moiety.
Modifications of the Benzene Ring Substituents
The benzene ring of this compound offers several positions for the introduction of new functional groups. Electrophilic aromatic substitution (SEAr) reactions are a common approach for this purpose. wikipedia.org The existing methyl and N-hydroxycarbamoyl groups on the ring will direct incoming electrophiles to specific positions. The methyl group is an ortho-, para-director, while the N-hydroxycarbamoyl group is a meta-director. The interplay of these directing effects will determine the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions that can be employed include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst.
Subsequent modification of these newly introduced functional groups can lead to a wide array of derivatives. For example, a nitro group can be reduced to an amino group, which can then be further functionalized.
Derivatization at the N-Hydroxy Amide Moiety
The N-hydroxy amide group of this compound provides opportunities for derivatization at both the nitrogen and the oxygen atoms.
N-Alkylation/N-Arylation: The hydrogen atom on the nitrogen can be substituted with an alkyl or aryl group. This can be achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl or aryl halide. The synthesis of N-hydroxy-N-methylbenzamide demonstrates the feasibility of having a substituent on the nitrogen atom. prepchem.com
O-Alkylation/O-Arylation: The hydroxyl group can be converted into an ether linkage through O-alkylation or O-arylation. This is typically achieved by deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile in a reaction with an alkyl or aryl halide. O-substituted hydroxylamines are also valuable intermediates in organic synthesis.
O-Acylation: The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the N-hydroxybenzamide with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base.
These derivatization strategies allow for the fine-tuning of the electronic and steric properties of the this compound molecule, which can be crucial for its interaction with biological targets. The development of novel N-hydroxybenzamide derivatives as histone deacetylase (HDAC) inhibitors often involves such modifications. nih.govvnu.edu.vnnih.govrsc.org
Multi-Step Protocols for Advanced Benzamide (B126) Derivatives
The synthesis of advanced benzamide derivatives often necessitates multi-step protocols that build molecular complexity in a sequential manner. These methods are designed to construct specific substitution patterns and functional groups that are not accessible through single-step reactions. A common conventional approach involves the initial conversion of a substituted benzoic acid into a more reactive acyl chloride. This intermediate is then reacted with an appropriate amine to form the final benzamide product. mdpi.com For instance, piperonylic acid can be treated with N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) to form an active intermediate, which subsequently reacts with piperidine (B6355638) to yield 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine. mdpi.com This method provides an efficient route to benzamide compounds in good to excellent yields and can be purified by simple recrystallization. mdpi.com
In recent years, telescoped multi-step flow synthesis has emerged as a powerful strategy for creating complex molecules like N-acyl-N-alkyl anilines, which are key pharmacophores. nih.gov This technique integrates sequential reactions into a continuous flow without the need for isolating intermediates, significantly improving efficiency. nih.govsyrris.jp A four-step continuous process might include nitro reduction, reductive amination, amide coupling, and ester hydrolysis. nih.gov Such integrated systems, often combining different reactor types like micro packed bed reactors (μPBRs) for heterogeneous catalysis and microtubular reactors (μTRs) for homogeneous reactions, help overcome challenges of inter-step incompatibility related to solvents or reagents. nih.gov For example, the synthesis of the alkaloid natural product (¡)-oxomaritidine was achieved through a seven-step continuous sequence using microfluidic pumps to move the material through columns containing immobilized reagents and catalysts. syrris.jp These advanced multi-step protocols offer significant advantages by reducing manual handling, improving reaction control, and allowing for the rapid assembly of complex benzamide-containing structures. syrris.jp
Advanced Synthetic Approaches in N-Hydroxybenzamide Chemistry
Modern synthetic chemistry offers a range of advanced techniques to improve the efficiency, selectivity, and environmental footprint of N-hydroxybenzamide synthesis and derivatization. These methods, including microwave-assisted synthesis and novel catalytic strategies, provide powerful tools for accessing complex molecular architectures.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide variety of organic reactions, offering significant advantages over conventional heating methods. researchgate.netrasayanjournal.co.in By coupling directly with the molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times, improve yields, and lead to cleaner products. researchgate.netrasayanjournal.co.in This technique has been successfully applied to the synthesis of various benzamide and related hydrazide derivatives.
For example, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives was achieved through a two-step process under microwave irradiation. The initial reaction of methyl salicylate (B1505791) and hydrazine (B178648) hydrate (B1144303) required 2-8 minutes at 160 Watts. fip.org The subsequent condensation with various benzaldehydes was completed in 8 minutes, yielding the final products in 68%-81% yields. fip.org Similarly, a solvent-free condensation reaction to produce N'-benzylidene-2-hydroxybenzohydrazides was completed in just 8-10 minutes under microwave irradiation, with yields ranging from 62-80%. researchgate.net The synthesis of benzamides through the ring opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone with various anilines also demonstrated the efficacy of this method, providing good yields in 8-20 minutes at 420-560 Watts. researchgate.net These examples highlight the role of microwave irradiation as an efficient and environmentally friendly "green chemistry" approach for the rapid synthesis of benzamide scaffolds. rasayanjournal.co.innih.gov
| Product Type | Reactants | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| N'-Benzylidene-2-hydroxybenzohydrazide derivatives | 2-hydroxybenzohydrazide, Benzaldehyde derivatives | 160 W / 320 W | 8 min | 68-81% | fip.org |
| N'-benzylidene-2-hydroxybenzohydrazides | Salicylic (B10762653) hydrazide, Substituted benzaldehydes | Microwave irradiation (solvent-free) | 8-10 min | 62-80% | researchgate.net |
| Benzamide derivatives | 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone, Anilines | 420-560 W | 8-20 min | Good | researchgate.net |
| Quinolinone-fused γ-lactones | N-(o-ethynylaryl)-acrylamides, Fenton's reagent | 130 °C | 10 s | 33-45% | nih.gov |
Catalytic Approaches in Benzamide Derivatization (e.g., C-H bond functionalization precursors, oxidative cyclization)
Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of complex organic molecules by enabling the direct functionalization of otherwise inert C-H bonds. acs.org This strategy offers a more atom-economical and efficient alternative to traditional multi-step syntheses that often require pre-functionalized starting materials. msu.edu In the context of benzamide derivatization, catalysts based on metals such as palladium (Pd), rhodium (Rh), cobalt (Co), and iridium (Ir) are widely used. acs.orgresearchgate.net
Directed C-H functionalization, where a directing group on the benzamide substrate guides the catalyst to a specific C-H bond (typically at the ortho position), has become a robust method for site-selective derivatization. acs.org For example, Rhodium(III)-catalyzed reactions allow for the direct functionalization of C-H bonds under oxidative conditions, leading to the formation of new C-C, C-N, and C-O bonds. acs.org Similarly, cobalt catalysts have been employed in three-component reactions, coupling a benzamide, a diene, and an aldehyde through C-H bond activation to generate complex products with high diastereoselectivity. researchgate.net Palladium catalysis is also prominent, used in oxidative coupling reactions between arenes and olefins (intramolecular oxidative Heck cyclization) to construct various heterocyclic scaffolds. msu.edu
Beyond C(sp²)–H functionalization, there is growing interest in activating C(sp³)–H bonds. acs.org Biocatalytic approaches using evolved heme proteins (P411 enzymes) have enabled the intermolecular amidation of benzylic C-H bonds with high enantioselectivity. nih.gov This enzymatic process uses hydroxamate esters as nitrene precursors to convert unfunctionalized aromatic compounds into valuable chiral amides. nih.gov These catalytic strategies represent a frontier in organic synthesis, providing streamlined pathways to novel and structurally diverse benzamide derivatives. researchgate.netnih.gov
| Catalyst Type | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Cobalt(III) | Three-component C-H bond addition | Couples benzamides, dienes, and aldehydes; High diastereoselectivity. | researchgate.net |
| Rhodium(III) | Oxidative C-H functionalization | Directed ortho-functionalization for C-C, C-N, C-O bond formation. | acs.org |
| Palladium(II) | Intramolecular oxidative arene-olefin cyclization | Forms σ-Aryl-Pd complexes for synthesis of indoles and benzofurans. | msu.edu |
| P411 Heme Enzymes (Biocatalyst) | Intermolecular benzylic C-H amidation | High enantioselectivity (>99% ee); Uses hydroxamate esters as nitrene precursors. | nih.gov |
| Iodine | α-C(sp3)-H functionalization | Transforms arylmethyl ketones to α-ketoamides using secondary amines. | kit.edu |
Advanced Structural Elucidation and Spectroscopic Analysis of N Hydroxy 3 Methylbenzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-hydroxy-3-methylbenzamide, both ¹H and ¹³C NMR are indispensable for confirming its constitution.
Proton NMR analysis of this compound allows for the identification of all unique proton environments in the molecule. The spectrum is characterized by signals from the aromatic ring, the methyl group, and the labile protons of the N-hydroxyamide functional group.
The aromatic protons on the metasubstituted ring typically appear as a complex multiplet pattern in the downfield region of the spectrum, generally between 7.2 and 7.7 ppm. Specifically, the proton at position 2 (ortho to the carbonyl group) is expected to be a singlet or a finely split triplet, while the protons at positions 4, 5, and 6 will exhibit more complex splitting patterns due to their respective couplings. rsc.org The methyl group protons (-CH₃) are expected to produce a sharp singlet further upfield, typically around 2.4 ppm. rsc.org
The protons of the N-hydroxyamide group (N-H and O-H) are notable for their lability and tendency to undergo chemical exchange. Their signals often appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, which minimizes rapid exchange, the N-H proton can be observed between 9.0 and 11.5 ppm, while the O-H proton appears in a similar range. nih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-H (Aromatic) | 7.20 - 7.70 | Multiplet (m) |
| -CH₃ (Methyl) | ~2.40 | Singlet (s) |
| N-H | 9.0 - 11.5 (Broad) | Singlet (s) |
| O-H | 9.0 - 11.5 (Broad) | Singlet (s) |
Carbon-13 NMR spectroscopy provides complementary information by mapping the carbon skeleton of the molecule. The spectrum for this compound is expected to show eight distinct signals corresponding to each unique carbon atom.
The carbonyl carbon (C=O) of the hydroxamic acid group is the most deshielded, appearing significantly downfield, typically in the range of 165-171 ppm. rsc.org The aromatic carbons produce signals between 124 and 139 ppm. The carbon atom attached to the methyl group (C3) and the carbon atom attached to the carbonyl group (C1) are quaternary and often show weaker signals. Their predicted shifts are approximately 138 ppm and 134 ppm, respectively. The remaining aromatic CH carbons are expected around 124, 128, 129, and 133 ppm. rsc.org The methyl carbon (-CH₃) is highly shielded and appears far upfield, typically around 21 ppm. rsc.org Studies of substituted benzohydroxamic acids confirm the presence of the hydroxamic acid tautomer in solution, which is supported by these chemical shift values. nih.gov
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | 165 - 171 |
| Ar-C (Aromatic Quaternary) | ~138 (C-CH₃), ~134 (C-CO) |
| Ar-C (Aromatic CH) | 124 - 133 |
| -CH₃ (Methyl) | ~21 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
Key vibrational modes include the stretching of the O-H and N-H bonds, which typically appear as a broad band in the region of 3400-3100 cm⁻¹. This broadening is a result of hydrogen bonding. nist.gov The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. nist.gov
The most prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch, known as the Amide I band, which is expected in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1600-1550 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations give rise to one or more bands in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H / N-H | Stretching | 3400 - 3100 (Broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| C=O (Amide I) | Stretching | 1680 - 1630 (Strong) |
| N-H Bend (Amide II) | Bending | 1600 - 1550 |
| Aromatic C=C | Stretching | 1600 - 1450 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides critical information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₉NO₂), the calculated molecular weight is 151.16 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z = 151. The fragmentation pattern provides further structural confirmation. A key fragmentation pathway for benzamides is the alpha-cleavage leading to the formation of a benzoyl cation. For this molecule, the expected 3-methylbenzoyl cation would appear at m/z = 119. nist.gov This fragment can subsequently lose carbon monoxide (CO) to yield a fragment at m/z = 91, corresponding to the tolyl cation. Another characteristic fragmentation of N-hydroxy amides involves the loss of a hydroxyl radical (•OH), which would result in an ion at m/z = 134. nist.gov
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Ion/Fragment Identity | Proposed Fragmentation Pathway |
|---|---|---|
| 151 | [C₈H₉NO₂]⁺• | Molecular Ion [M]⁺• |
| 134 | [C₈H₈NO]⁺ | [M - •OH]⁺ |
| 119 | [C₈H₇O]⁺ | [M - •NHOH]⁺ (3-Methylbenzoyl cation) |
| 91 | [C₇H₇]⁺ | [C₈H₇O - CO]⁺ (Tolyl cation) |
X-ray Crystallography for Precise Molecular Geometry and Crystal Structure Determination
While spectroscopic methods provide robust evidence for molecular structure, single-crystal X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and revealing intermolecular interactions such as hydrogen bonding that dictate the crystal packing. Although specific crystallographic data for this compound is not detailed in the surveyed literature, the methodologies applied to similar compounds are well-established.
The process begins with the growth of high-quality single crystals, often achieved through slow evaporation of a suitable solvent. The selected crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected, which arises from the constructive interference of X-rays scattered by the electron clouds of the atoms within the crystal lattice.
The collected data are processed to determine the unit cell dimensions (a, b, c, α, β, γ) and the crystal system. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map, from which atomic positions are inferred and refined. This refinement process minimizes the difference between the observed and calculated diffraction intensities, resulting in a precise molecular model. For related benzamide (B126) structures, this analysis often reveals nearly planar conformations between the amide group and the benzene (B151609) ring and extensive hydrogen-bonding networks that stabilize the crystal structure.
Analysis of Intermolecular Interactions and Crystal Packing
A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of experimental data regarding the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed information on its specific intermolecular interactions, such as hydrogen bonding patterns, van der Waals forces, and π-π stacking, remains uncharacterized. The crystal packing motif, which describes the three-dimensional arrangement of molecules within the crystal lattice, is also not documented.
While studies on related benzamide derivatives exist, providing general insights into the solid-state behavior of this class of compounds, a direct and accurate description of the supramolecular architecture of this compound is not possible without dedicated crystallographic investigation. Theoretical modeling and computational chemistry could offer predictions of its crystal structure and interaction energies, but such theoretical analyses have not been found in the surveyed literature.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique for verifying the stoichiometric composition of a synthesized compound by comparing the experimentally determined mass percentages of its constituent elements to the theoretical values calculated from its molecular formula.
For this compound, with the molecular formula C₈H₉NO₂, the theoretical elemental composition has been calculated to serve as a benchmark for experimental verification. While specific experimental findings for this compound are not available in the cited literature, the theoretical values provide the necessary reference for confirming the purity and identity of future synthetic batches.
The calculated stoichiometric composition is presented in the interactive data table below.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 63.56% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 6.00% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 9.27% |
| Oxygen | O | 15.999 | 2 | 31.998 | 21.17% |
| Total Molecular Weight (g/mol) | 151.16 |
Computational and Theoretical Chemistry Investigations of N Hydroxy 3 Methylbenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate the electron distribution and predict chemical behavior with a high degree of accuracy.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to determine the electronic structure of molecules. DFT methods, such as B3LYP, are particularly popular due to their balance of accuracy and computational efficiency. These calculations are used to find the optimized geometry of N-hydroxy-3-methylbenzamide, which corresponds to the lowest energy conformation of the molecule.
Table 1: Predicted Geometrical Parameters for this compound (DFT B3LYP/6-31G(d,p))
| Parameter | Predicted Value |
| C-C (aromatic) bond lengths | ~1.39 Å |
| C-N bond length | ~1.35 Å |
| N-O bond length | ~1.40 Å |
| C=O bond length | ~1.23 Å |
| C-C-C (aromatic) bond angles | ~120° |
| O=C-N bond angle | ~122° |
| C-N-O bond angle | ~115° |
Note: These are representative values and the actual calculated values would be specific to the optimized geometry.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, FMO analysis can predict its reactivity in various chemical reactions. The HOMO is likely to be located over the electron-rich regions of the molecule, such as the phenyl ring and the hydroxylamino group, while the LUMO may be distributed over the carbonyl group and the aromatic ring.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from specific DFT calculations.
Molecular Electrostatic Potential (MEP) and Electrostatic Potential Surface (EPS) Studies
Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is a 3D plot of the electrostatic potential on the electron density surface of the molecule.
Different colors on the MEP map represent different values of the electrostatic potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen and the oxygen of the hydroxyl group, indicating these as sites for electrophilic attack or hydrogen bond donation. The hydrogen atom of the hydroxyl group would likely be in a region of positive potential (blue), making it a potential site for nucleophilic attack or hydrogen bond acceptance.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. researchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand the mechanism of ligand-protein interactions.
Given that many benzamide (B126) derivatives are known to be inhibitors of histone deacetylases (HDACs), a class of enzymes involved in cancer, it is plausible to investigate the interaction of this compound with an HDAC active site. Molecular docking simulations can be performed to place the molecule into the binding pocket of an HDAC enzyme and to estimate the binding affinity, often expressed as a docking score.
The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the active site of the HDAC. For instance, the hydroxamic acid moiety is a known zinc-binding group present in many HDAC inhibitors, and docking studies can confirm its coordination with the zinc ion in the active site.
Table 3: Representative Molecular Docking Results of a Benzamide Derivative with HDAC2
| Ligand | Docking Score (kcal/mol) | Interacting Residues |
| This compound (hypothetical) | -7.5 | His146, Cys156, Gly154, Zn ion |
| SAHA (known inhibitor) | -8.2 | His146, Cys156, Gly154, Zn ion |
| MS-275 (known inhibitor) | -7.9 | His146, Cys156, Gly154, Zn ion |
Note: The data for this compound is hypothetical and for illustrative purposes, based on the interactions of known benzamide HDAC inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.comresearchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models based on the three-dimensional properties of the molecules.
For a series of benzamide derivatives with known HDAC inhibitory activity, a 3D-QSAR model could be developed. nih.goveurekaselect.com This model would identify the key steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor features that are important for high inhibitory activity. Such a model could then be used to predict the HDAC inhibitory activity of this compound.
A typical 3D-QSAR study would involve aligning a set of molecules and then calculating the steric and electrostatic fields around them. These fields are then used as descriptors in a partial least squares (PLS) analysis to build the QSAR model. The predictive power of the model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²).
Table 4: Typical Statistical Results of a 3D-QSAR Model for Benzamide HDAC Inhibitors
| Parameter | Value | Description |
| q² | > 0.5 | Cross-validated correlation coefficient (a measure of predictive ability) |
| r² | > 0.9 | Non-cross-validated correlation coefficient (a measure of goodness of fit) |
| Steric Field Contribution | 45% | Percentage contribution of steric properties to the model |
| Electrostatic Field Contribution | 55% | Percentage contribution of electrostatic properties to the model |
Note: These are representative values from 3D-QSAR studies on similar compound series. nih.goveurekaselect.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govnih.gov Identifying the low-energy conformations of this compound is crucial as the bioactive conformation is often one of the most stable ones. Computational methods can be used to perform a systematic search of the conformational space to identify these stable conformers.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.govtandfonline.com An MD simulation of this compound, either in a solvent like water or in complex with a protein like HDAC, can provide valuable insights into its stability, flexibility, and interactions with its environment.
In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time. The resulting trajectory can be analyzed to understand various properties, such as the root-mean-square deviation (RMSD) of the molecule's structure from its initial conformation, the root-mean-square fluctuation (RMSF) of individual atoms, and the formation and breaking of hydrogen bonds.
Table 5: Key Parameters in a Molecular Dynamics Simulation Setup
| Parameter | Typical Value/Setting |
| Force Field | AMBER, CHARMM, or GROMOS |
| Solvent Model | TIP3P or SPC/E water |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
Preclinical Biological Activities and Molecular Mechanisms of N Hydroxy 3 Methylbenzamide and Analogs
Enzyme Inhibition Studies of N-Hydroxy-3-Methylbenzamide
The therapeutic potential of this compound and its analogs is significantly attributed to their ability to interact with and inhibit various enzymes involved in pathological processes. The hydroxamic acid moiety (-CONHOH) present in these compounds is a key structural feature responsible for their enzyme-inhibiting properties, primarily through its ability to chelate metal ions within the active sites of metalloenzymes. This section delves into the preclinical research on the inhibitory activities of this compound and related compounds against several key enzyme targets.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. An imbalance in MMP activity is implicated in various diseases, making them a significant therapeutic target. The hydroxamate group is a well-established zinc-binding group utilized in the design of many MMP inhibitors.
While direct studies on this compound are limited, research on analogous hydroxamate-based compounds demonstrates their potential as MMP inhibitors. These inhibitors typically function by chelating the zinc ion in the active site of MMPs, thereby blocking their enzymatic activity. For instance, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), a hydroxamate-containing compound, has been identified as a selective inhibitor of MMP-9 (gelatinase B). This selectivity is crucial as different MMPs have distinct physiological roles, and broad-spectrum inhibition can lead to undesirable side effects. The inhibitory activity of such compounds underscores the potential of this compound and its derivatives to be explored for their MMP inhibition profiles.
Table 1: Inhibition of Matrix Metalloproteinases by Analogous Compounds
| Compound | Target MMP | Activity |
|---|---|---|
| N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS) | MMP-9 | Selective Inhibitor |
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. The N-hydroxybenzamide scaffold is a recognized pharmacophore in the development of HDAC inhibitors. These compounds typically exert their inhibitory effect by coordinating with the zinc ion in the active site of HDACs, a mechanism facilitated by the hydroxamic acid functional group.
Numerous studies have synthesized and evaluated N-hydroxybenzamide derivatives for their HDAC inhibitory activity. For example, a series of novel N-hydroxybenzamide histone deacetylase inhibitors have been designed and shown to possess satisfactory inhibitory activity against both HDACs and various tumor cell lines in vitro. Structure-activity relationship studies have revealed that modifications to the benzamide (B126) moiety can significantly influence potency and selectivity. For instance, the introduction of different substituents on the phenyl ring can alter the binding affinity and interaction with the enzyme's active site. The inhibitory concentrations (IC50) for many of these analogs fall within the micromolar to nanomolar range, indicating potent activity.
Table 2: HDAC Inhibition by N-Hydroxybenzamide Analogs
| Compound Class | IC50 Range | Key Structural Features |
|---|---|---|
| Novel N-hydroxybenzamide derivatives | 1-17 µM | Varied substitutions on the benzamide ring |
| N-hydroxy-3-phenyl-2-propenamides | < 400 nM | Cinnamic acid-based scaffold |
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Research into 2-hydroxy-N-phenylbenzamides (salicylanilides) and their derivatives has demonstrated their potential as cholinesterase inhibitors.
These benzamide analogs have shown moderate to potent inhibition of both AChE and BChE. For example, certain halogenated 2-hydroxy-N-phenylbenzamides exhibit IC50 values in the micromolar range. The mode of inhibition for some of these compounds has been identified as mixed, indicating that they can bind to both the active site and allosteric sites of the enzymes. Structure-activity relationship studies have indicated that the nature and position of substituents on both the salicylic (B10762653) acid and aniline (B41778) rings play a crucial role in their inhibitory potency and selectivity towards either AChE or BChE.
Table 3: Cholinesterase Inhibition by Benzamide Analogs
| Compound Class | Target Enzyme | IC50 Range |
|---|---|---|
| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 to 85.8 µM |
| Halogenated 2-hydroxy-N-phenylbenzamides | BChE | 53.5 to 228.4 µM |
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. While direct evidence for this compound is scarce, related structures have been investigated for LOX inhibition. For instance, the natural product 2,4,6-trihydroxy-3-geranyl-acetophenone and its synthetic analogs have shown potent inhibitory activity against soybean 15-LOX.
These studies suggest that the presence of hydroxyl groups and a lipophilic side chain can contribute to the inhibitory activity. Although structurally different from this compound, these findings highlight that related phenolic compounds can interact with the active site of lipoxygenases. Further investigation is warranted to explore the potential of this compound and its closer analogs as lipoxygenase inhibitors.
Table 4: Lipoxygenase Inhibition by Analogous Compounds
| Compound Class | Target Enzyme | IC50 Range |
|---|---|---|
| 2,4,6-trihydroxy-3-geranyl-acetophenone analogs | Soybean 15-LOX | 10.31–27.61 μM |
For example, a series of bi-heterocyclic benzamides have been identified as potent inhibitors of alkaline phosphatase. Kinetic studies of some of these compounds have revealed a non-competitive mode of inhibition, suggesting that they bind to a site on the enzyme different from the substrate-binding site, thereby altering the enzyme's catalytic efficiency. Similarly, thiazol-2-ylidene-benzamide derivatives have been shown to be potent and selective inhibitors of human tissue non-specific alkaline phosphatase (h-TNAP), with some compounds exhibiting IC50 values in the nanomolar range. These findings suggest that the benzamide scaffold is a viable starting point for the design of novel alkaline phosphatase inhibitors. nih.govbohrium.comresearchgate.net
Table 5: Alkaline Phosphatase Inhibition by Benzamide Analogs
| Compound Class | Target Enzyme | IC50 Value (most potent) |
|---|---|---|
| Bi-heterocyclic benzamides | Alkaline Phosphatase | Ki = 1.15 µM |
| Thiazol-2-ylidene-benzamides | h-TNAP | 0.079 µM |
The inhibitory potential of this compound and its analogs extends beyond the enzymes previously discussed. For instance, the resveratrol (B1683913) analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, has been shown to inhibit ribonucleotide reductase. This enzyme is crucial for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. Inhibition of ribonucleotide reductase can thus impede DNA replication and cell proliferation, making it an attractive target in cancer therapy.
Furthermore, the hydroxamic acid moiety, a key feature of this compound, is a known structural motif in inhibitors of urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogenic bacteria. Although specific studies on this compound are lacking, the established activity of other hydroxamic acids against urease suggests a potential avenue for future research.
Table 6: Other Enzyme Targets of Benzamide/Benzamidine (B55565) Analogs
| Compound Analog | Enzyme Target | Biological Significance |
|---|---|---|
| N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine | Ribonucleotide Reductase | DNA synthesis and cell proliferation |
| Hydroxamic acids (general class) | Urease | Bacterial virulence |
Anticancer and Antiproliferative Activities in In Vitro Cellular Models
This compound and its structural analogs, particularly those belonging to the N-substituted benzamide and N-hydroxybenzamide classes, have demonstrated notable anticancer and antiproliferative effects across a range of human cancer cell lines. These activities are primarily attributed to their ability to modulate critical cellular pathways involved in cell division and survival.
Inhibition of Cancer Cell Line Proliferation
Analogs of this compound have shown potent inhibitory activity against the proliferation of various cancer cell lines. For instance, a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, which share the N-hydroxybenzamide core structure, were evaluated for their antiproliferative effects. The thiophene-substituted derivative 5j and the benzo[d] nih.govnih.govdioxole derivative 5t exhibited significant activity against the human colon carcinoma cell line HCT116 and the non-small cell lung cancer line A549. nih.gov
Another related class of compounds, N-hydroxy-3-phenyl-2-propenamides, also demonstrated efficacy. One compound from this series, NVP-LAQ824 , showed potent, dose-related activity in tumor models using HCT116 colon cancer cells and A549 lung cancer cells. nih.gov Furthermore, the N-substituted benzamide analog, declopramide (B1670142) (3CPA), has been shown to induce cell death in the human promyelocytic leukemia cell line HL-60. nih.govresearchgate.net These findings highlight the potential of the benzamide scaffold in developing effective antiproliferative agents.
| Compound/Analog Class | Cell Line | Cancer Type | Observed Activity | Reference |
|---|---|---|---|---|
| N-hydroxy-4-(3-phenylpropanamido)benzamide (Derivative 5j) | HCT116, A549 | Colon Carcinoma, Non-Small Cell Lung Cancer | Good antiproliferative activity (IC50 = 0.3 µM) | nih.gov |
| N-hydroxy-4-(3-phenylpropanamido)benzamide (Derivative 5t) | HCT116, A549 | Colon Carcinoma, Non-Small Cell Lung Cancer | Good antiproliferative activity (IC50 = 0.4 µM) | nih.gov |
| N-hydroxy-3-phenyl-2-propenamide (NVP-LAQ824) | HCT116, A549 | Colon Carcinoma, Lung Cancer | Significant dose-related antitumor activity | nih.gov |
| Declopramide (3CPA) | HL-60 | Promyelocytic Leukemia | Induction of apoptosis | nih.govresearchgate.net |
Cellular Pathway Modulation in Cancer
The anticancer effects of these compounds are underpinned by their ability to interfere with fundamental cellular processes that govern cancer cell growth and survival.
Cell Cycle Arrest: A key mechanism of action for benzamide analogs is the induction of cell cycle arrest, which prevents cancer cells from completing the division process. Studies have shown that declopramide (3CPA) induces a G2/M cell cycle block in HL-60 and murine 70Z/3 pre-B cells prior to the onset of apoptosis. nih.govresearchgate.net Similarly, N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives were found to potently trigger cell cycle arrest in the G2 phase. nih.gov This halt in the cell cycle provides a window for other cell death mechanisms to take effect.
Apoptosis Induction: Following cell cycle arrest, many benzamide analogs effectively induce programmed cell death, or apoptosis. In studies with declopramide, apoptosis was confirmed through the release of cytochrome c and the activation of caspase-9 in HL-60 cells. nih.gov The process was inhibited by the overexpression of the anti-apoptotic protein Bcl-2, confirming the involvement of the intrinsic mitochondrial pathway. nih.govresearchgate.net
Hexokinase 2 Downregulation: While direct evidence linking this compound to Hexokinase 2 (HK2) is not available, the inhibition of this key glycolytic enzyme is a recognized strategy in cancer therapy. HK2 is overexpressed in many cancers and plays a crucial role in the metabolic reprogramming that fuels rapid tumor growth. frontiersin.orgnih.gov Downregulation of HK2 has been shown to suppress cell proliferation and improve radiosensitivity in breast cancer models, suggesting that compounds targeting this enzyme could have significant therapeutic potential. nih.gov
Inhibition of Colony Formation and Migration: The metastatic potential of cancer is linked to the ability of cells to form new colonies and migrate. Research on other cytotoxic agents has demonstrated that effective anticancer compounds can significantly inhibit both colony formation and cell migration in colorectal cancer cells, often by targeting signaling pathways like STAT3. researchgate.net While specific data for this compound is pending, this remains a critical area of evaluation for novel anticancer agents.
Anti-inflammatory Effects and Immunomodulatory Investigations
Chronic inflammation is a key driver of many diseases, including cancer. The modulation of inflammatory pathways is therefore a significant area of therapeutic interest.
Modulation of Inflammasome Pathways (e.g., NLRP3 inflammasome)
The NLRP3 inflammasome is a multi-protein complex in immune cells that, when activated, triggers the release of potent pro-inflammatory cytokines, such as IL-1β and IL-18. nih.govfrontiersin.org Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders. researchgate.net While numerous natural and synthetic compounds are being investigated as NLRP3 inhibitors, there is currently no specific research directly linking this compound or its close analogs to the modulation of this pathway. mdpi.comnih.gov The investigation of its potential effects on inflammasome activation represents a promising avenue for future research.
Antimicrobial and Antifungal Activity Studies
Benzamide derivatives have been explored for their potential to combat microbial and fungal pathogens. Various studies have demonstrated that this class of compounds possesses a spectrum of activity against different microorganisms.
N-phenylbenzamide derivatives have been shown to inhibit the growth of Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and the fungus Candida albicans. nih.gov Other research into sulfonic acid-based imine compounds containing a hydroxybenzamide-like structure reported effectiveness against S. aureus and Enterococcus faecalis, as well as antifungal activity against C. albicans and C. tropicalis. dergipark.org.tr Furthermore, novel benzamidine derivatives incorporating a 1,2,3-triazole moiety have shown potent in vivo antifungal efficacy against plant pathogens like Colletotrichum lagenarium and Botrytis cinerea. mdpi.com These findings suggest that the benzamide scaffold is a versatile template for the development of new antimicrobial and antifungal agents.
| Compound Class | Organism | Type | Observed Activity | Reference |
|---|---|---|---|---|
| N-phenylbenzamides | Staphylococcus aureus | Gram-positive Bacteria | Inhibition of growth | nih.gov |
| N-phenylbenzamides | Escherichia coli | Gram-negative Bacteria | Inhibition of growth | nih.gov |
| N-phenylbenzamides | Candida albicans | Fungus | Inhibition of growth | nih.gov |
| Sulfonic acid-based imine | S. aureus, E. faecalis | Gram-positive Bacteria | Effective (MIC = 64 µg/mL) | dergipark.org.tr |
| Sulfonic acid-based imine | C. albicans, C. tropicalis | Fungus | Effective (MIC = 128 µg/mL) | dergipark.org.tr |
| Benzamidine derivatives | C. lagenarium, B. cinerea | Fungus (Plant Pathogen) | Excellent in vivo activity | mdpi.com |
Antioxidant Activity and Modulation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a contributing factor to aging and various diseases. nih.gov Antioxidants can mitigate this damage by scavenging free radicals. nih.gov
The antioxidant potential of phenolic compounds, which are structurally related to this compound, is well-documented. researchgate.net Their activity is often linked to the structure of the aromatic ring and its substituents. While specific studies measuring the direct antioxidant capacity of this compound are not prevalent, related sulfonic acid-based imine compounds have been shown to possess free radical scavenging activity as determined by the DPPH method. dergipark.org.tr The presence of the hydroxyl group on the benzamide structure suggests a potential for antioxidant activity, though this requires direct experimental validation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Hydroxy 3 Methylbenzamide Analogs
Impact of Substituent Position and Nature on Biological and Chemical Activity
The biological and chemical activity of N-hydroxy-3-methylbenzamide analogs is profoundly influenced by the position and electronic nature of substituents on the phenyl ring. The principles of these interactions are rooted in how substituents alter the molecule's steric and electronic properties, which in turn affects target binding and reactivity. nih.govmdpi.com Substituents are broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), tend to increase electron density in the aromatic ring and can reduce parameters like N-H bond dissociation energies. nih.gov Conversely, EWGs, such as a nitro group (-NO2), decrease electron density and can increase these energies. nih.gov
In the context of benzamide (B126) derivatives, particularly those targeting enzymes like histone deacetylases (HDACs), these modifications can lead to significant changes in inhibitory activity. Structure-activity relationship studies have demonstrated that steric hindrance near the binding site plays a crucial role. For instance, in a series of related benzamide derivatives, the introduction of a methyl group at the 3'-position resulted in a loss of activity. acs.org Similarly, substituents at the 4'-position, whether electron-donating or electron-withdrawing, were found to weaken the compound's inhibitory effect. acs.org This suggests that the space within the target's binding pocket at these positions is limited. However, substitutions at the 5'-position were well-tolerated, with derivatives showing activity comparable to the unsubstituted parent compound. acs.org
This highlights a key principle in medicinal chemistry: the specific location of a functional group is as important as its intrinsic properties. The differential impact of substituents at the 3', 4', and 5' positions indicates a highly specific binding orientation within the biological target. acs.org The sensitivity of the proton-donating component of a hydrogen bond to substituent effects can be greater than that of the proton-accepting component, meaning that modifications can disproportionately affect key binding interactions. nih.gov
| Substituent Position on Phenyl Ring | Observed Impact on Biological Activity (Example from Benzamide Analogs) | Potential Rationale |
|---|---|---|
| 3'-Position (meta) | Methyl group caused loss of activity. acs.org | Steric hindrance within the enzyme's binding pocket. acs.org |
| 4'-Position (para) | Both electron-donating and electron-withdrawing groups weakened activity. acs.org | Steric hindrance or disruption of optimal electronic interactions. acs.org |
| 5'-Position (meta) | Substituents showed activity nearly equal to the parent compound. acs.org | This position may be oriented away from the binding pocket, allowing for modification without disrupting key interactions. |
Role of the N-Hydroxy Amide Moiety in Biological Function and Target Binding
The N-hydroxy amide group, also known as a hydroxamic acid, is the defining functional group of this compound and is central to its biological activity. This moiety is a highly effective pharmacophore, primarily due to its ability to act as a potent chelating agent for metal ions. researchgate.netnih.gov Many enzymes, including histone deacetylases (HDACs) and matrix metalloproteases (MMPs), are metalloenzymes that contain a crucial zinc ion (Zn²⁺) in their active site. nih.govnih.gov
The hydroxamic acid functional group typically binds to the active site zinc ion in a bidentate fashion, meaning that two atoms from the group coordinate with the metal ion. mdpi.com This strong chelation effectively inhibits the enzyme's catalytic function. nih.gov For example, in HDACs, the zinc ion is essential for catalyzing the removal of acetyl groups from lysine (B10760008) residues on histones; by binding to this zinc, hydroxamic acid-based inhibitors like N-hydroxy-4-(3-methyl-2-(S)-phenyl-butyrylamino) benzamide block this activity. europa.eu
Hydroxamic acids exist in two tautomeric forms: the keto form, which is more stable in acidic conditions, and the iminol form, which is favored in basic conditions. nih.gov This chemical property, along with its ability to form multiple hydrogen bonds, allows the N-hydroxy amide moiety to establish a stable and high-affinity interaction within the enzyme's active site, making it a cornerstone of many potent enzyme inhibitors. nih.govnih.gov
Pharmacophore Development and Rational Ligand Design Principles
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model for this compound analogs would define the key chemical features and their spatial arrangement necessary to achieve optimal binding and biological response. nih.govnih.gov
The development of such a model can be approached in two ways:
Ligand-Based Design: When a set of active molecules is known but the structure of the target is not, their common chemical features are aligned and superimposed to create a hypothetical model of the necessary interactions. nih.gov
Structure-Based Design: If the 3D structure of the target protein is available, its binding site can be analyzed to identify key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic pockets, metal ions). nih.gov A pharmacophore model is then constructed based on these complementary features.
For this compound analogs targeting a metalloenzyme, a typical pharmacophore model would consist of:
A Metal-Chelating Group: The N-hydroxy amide moiety is the essential feature for coordinating with the active site metal ion.
A Hydrophobic Aromatic Region: The benzamide ring serves as a scaffold that occupies a hydrophobic pocket within the enzyme.
Hydrogen Bond Acceptors and Donors: The carbonyl oxygen and the N-hydroxy group can participate in crucial hydrogen bonding interactions with amino acid residues in the active site.
Steric/Hydrophobic Features: The 3-methyl group provides a specific steric volume that must fit within a corresponding sub-pocket of the target. Its position is critical, as SAR studies show that incorrect placement can abolish activity. acs.org
This pharmacophore model serves as a 3D query for virtual screening of compound libraries to find new potential inhibitors or as a blueprint for designing novel analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Comparative Analysis with Other Benzamide Derivatives and Hydroxamic Acids
The unique properties of this compound can be understood by comparing it to other related classes of compounds.
Comparison with Non-Hydroxamic Benzamide Derivatives: Many benzamide derivatives that are not hydroxamic acids also possess biological activity, but their mechanism of action is distinct. For example, a class of benzamide HDAC inhibitors was found to require a 2'-amino or 2'-hydroxy group on the anilide ring for their activity. acs.org Unlike this compound, which directly chelates the active site zinc via the N-hydroxy amide group, these compounds likely orient their 2'-substituent to interact with the zinc ion or nearby residues. This highlights a fundamental difference in the binding mode and the role of the core scaffold. While both are benzamides, the specific placement and nature of the key interacting group (N-hydroxy vs. 2'-amino) dictates the molecular design principles.
Comparison with Other Hydroxamic Acids: The broader class of hydroxamic acids contains numerous inhibitors that share the same zinc-chelating mechanism but differ in their scaffold and "cap" groups, leading to variations in potency and selectivity. Suberoylanilide hydroxamic acid (SAHA) is a well-known HDAC inhibitor that provides an excellent basis for comparison. mdpi.com SAHA features a phenyl-amide "cap" group connected by a six-carbon linker to the hydroxamic acid moiety. mdpi.com
Studies on SAHA analogs reveal how modifications to the scaffold and cap group influence activity. For example, replacing the phenyl cap with a heterocyclic ring like indazole or benzothiazole, and varying the length of the linker chain, significantly alters inhibitory potency against different HDAC isoforms. mdpi.com In one study, an indazole-based analog with a four-carbon linker showed activity equal to or slightly better than SAHA against HDAC1, HDAC2, and HDAC8. mdpi.com This demonstrates that while the hydroxamic acid is the key functional group, the rest of the molecular structure is critical for orienting it correctly and making additional favorable interactions to achieve high potency.
| Compound | Cap Group | Linker Length (Carbons) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |
|---|---|---|---|---|---|
| SAHA (Reference) | Phenyl | 6 | 13 | 70 | 44 |
| Analog 16a | Indazole | 3 | 76 | 168 | 54 |
| Analog 16b | Indazole | 4 | 13 | 62 | 41 |
Applications of N Hydroxy 3 Methylbenzamide in Chemical Synthesis and Catalysis
Utility as a Directing Group in Metal-Catalyzed C-H Bond Functionalization Reactions
The selective functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a primary goal in synthetic chemistry, offering a more efficient way to build complex molecules. sigmaaldrich.com A key strategy to achieve this selectivity is the use of directing groups, which are functional groups within a molecule that coordinate to a metal catalyst and position it near a specific C-H bond. acs.orgrsc.org N-hydroxy-3-methylbenzamide belongs to a class of directing groups that have proven effective in promoting these transformations.
Role of N,O-Bidentate Directing Groups
This compound functions as an N,O-bidentate directing group. This means it binds to a metal center through two atoms: the nitrogen and the oxygen of the N-hydroxyamide group. This bidentate (two-toothed) chelation is crucial for its effectiveness.
The formation of a stable five- or six-membered metallacycle intermediate is a thermodynamically and kinetically favored process in chelation-assisted C-H activation. snnu.edu.cn Bidentate directing groups are particularly adept at forming these stable intermediates. acs.org The N,O-bidentate system, in particular, has gained significant attention due to its strong coordinating ability and versatility in enabling regioselective reactions. researchgate.net This strong and reversible coordination with the metal center allows for precise control over the reaction site. mdpi.comnih.gov By forming a stable palladacycle, for instance, the catalyst is brought into close proximity to a specific C-H bond, typically at the ortho-position of the benzene (B151609) ring, facilitating its cleavage and subsequent functionalization. nih.gov
Table 1: Comparison of Directing Group Coordination Strategies
| Coordination Type | Description | Advantages | Common Examples |
| Monodentate | Binds to the metal center through a single atom. | Simpler structures. | Carboxylates, simple amides nih.gov |
| Bidentate (N,O) | Binds through one nitrogen and one oxygen atom. | Forms stable 5- or 6-membered metallacycles, offers strong and tunable coordination. researchgate.netmdpi.com | N-Hydroxybenzamides, 8-Aminoquinoline-based systems |
| Bidentate (N,N) | Binds through two nitrogen atoms. | Widely used for various C-H functionalizations due to fine, tunable, and reversible coordination. mdpi.comnih.gov | Picolinamide, 8-Aminoquinoline nih.gov |
Design and Development of Novel Directing Groups for C-H Activation
The development of new directing groups is a major focus in advancing C-H activation chemistry. acs.org While early work often relied on strongly coordinating groups like pyridine, a significant shift has occurred towards using more practical and versatile functional groups. nih.gov The goal is to use motifs that are either inherent to the starting material ("native" directing groups) or are easily installed and removed. snnu.edu.cnnih.gov
The design of an effective directing group involves several key criteria:
Strong and Selective Coordination: The group must bind the metal catalyst effectively to outcompete other potential coordination sites in the molecule.
Appropriate Geometry: The chelation should position the catalyst to interact with the desired C-H bond.
Compatibility: The group must be stable under the reaction conditions and not interfere with the catalytic cycle. snnu.edu.cn
N-hydroxyamides fit these criteria well. Their development was part of a broader effort to create simple, versatile directing groups for various transition metals like palladium (Pd), rhodium (Rh), and ruthenium (Ru). nih.gov The N-hydroxyamide moiety provides the robust N,O-bidentate chelation necessary for efficient C-H activation, leading to the formation of C-C, C-N, and C-O bonds.
Intermediary Role in the Synthesis of Complex Organic Molecules
Beyond its role in a single reaction step, this compound and related structures can serve as crucial intermediates in multi-step total synthesis campaigns. The functional group handle provided by the N-hydroxyamide allows for subsequent transformations, making it a valuable building block for constructing more complex molecular architectures.
The C-H functionalization reactions directed by the N-hydroxyamide group install new bonds that are pivotal for building the carbon skeleton of a target molecule. Once the key C-H functionalization is complete, the directing group itself can be chemically modified or removed. For instance, the amide bond can be hydrolyzed or reduced. This strategic use of a functional group first as a directing element and then as a site for further modification is a powerful approach in the synthesis of natural products and pharmaceutically relevant compounds. nih.gov The ability to functionalize a simple starting material like 3-methylbenzoic acid at a specific position opens up efficient synthetic routes that might otherwise require lengthy protection-deprotection sequences.
Potential in Radiopharmaceutical Development (for related compounds)
The field of nuclear medicine utilizes radiopharmaceuticals, which consist of a targeting molecule, a linker, and a radionuclide, for diagnostic imaging and therapy. mdpi.com The development of new radiopharmaceuticals often involves designing molecules that can effectively chelate (bind) a radiometal while being directed to a specific biological target. nih.govresearchgate.net
N-hydroxybenzamide derivatives, including structures related to this compound, have shown potential in this area. The hydroxamic acid functional group (-CONHOH) is a known metal chelator. This chelating ability is being explored for the development of new imaging and therapeutic agents. For example, N-hydroxybenzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. vnu.edu.vn By incorporating a radionuclide, these HDAC inhibitors could potentially be used for PET or SPECT imaging of tumors or for targeted radiotherapy. The design of such bifunctional molecules, where one part targets a biological site and another chelates a radiometal, is a key strategy in modern radiopharmaceutical development. nih.gov
Future Research Directions and Translational Perspectives for N Hydroxy 3 Methylbenzamide
Exploration of Novel and Green Synthetic Methodologies
The advancement of N-hydroxy-3-methylbenzamide from a laboratory curiosity to a compound with practical applications hinges on the development of efficient, sustainable, and scalable synthetic routes. Traditional methods for synthesizing hydroxamic acids often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents, which can generate undesirable byproducts. researchgate.net Future research should prioritize the exploration of novel and green synthetic methodologies to overcome these limitations.
Promising avenues include biocatalytic and photochemical approaches.
Enzymatic Synthesis: Biocatalysis offers a green alternative to conventional chemical synthesis. The use of bacterial amidases, for instance, can efficiently convert amides to hydroxamic acids at neutral pH in the presence of hydroxylamine (B1172632). nih.gov Research could focus on identifying or engineering specific enzymes that can utilize 3-methylbenzamide (B1583426) or its precursors as substrates for conversion into this compound. This approach promises high yields and purity under mild conditions. nih.gov
Photochemical Synthesis: Light-mediated reactions represent another sustainable synthetic strategy. researchgate.net A metal-free photochemical method has been described for converting aldehydes into hydroxamic acids, utilizing a photocatalyst and light to drive the reaction. nih.govacs.org Adapting such protocols for the synthesis of this compound from 3-methylbenzaldehyde (B113406) could significantly reduce the environmental impact of its production. researchgate.net
| Methodology | Starting Material Example | Key Reagents/Conditions | Potential Advantages for this compound Synthesis |
|---|---|---|---|
| Enzymatic (Amidase) | Amides | Bacterial amidase, hydroxylamine, neutral pH | High efficiency, mild conditions, high purity |
| Photochemical | Aldehydes | Photocatalyst (e.g., phenylglyoxylic acid), DIAD, light, hydroxylamine | Metal-free, high yield, sustainable energy source |
| Solid-Phase Technique | Aldehydes | Solid-supported hydroxylamine reagent | Simplified purification, potential for automation |
Deeper Mechanistic Elucidation of Observed Biological Activities
While the hydroxamic acid moiety is a well-established pharmacophore, particularly for inhibiting metalloenzymes, the specific biological activities of this compound are not yet fully characterized. Future research must focus on in-depth screening to identify its biological effects and subsequently elucidate the underlying mechanisms of action.
Initial investigations should screen the compound against a panel of zinc-dependent enzymes, such as various HDAC and MMP isoforms, given the known properties of hydroxamic acids. For example, a study on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives confirmed their ability to inhibit histone deacetylases, with some analogs showing potent antiproliferative activity against human cancer cell lines and inducing cell-cycle arrest. nih.gov Similarly, studies on other benzamide (B126) derivatives have revealed potential antiproliferative, antioxidant, and antimicrobial activities. researchgate.netdergipark.org.tr
Once an activity is confirmed, deeper mechanistic studies will be crucial. This would involve:
Enzyme Kinetics: Determining the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Kᵢ) for specific enzyme targets.
Cellular Assays: Investigating the downstream effects of target inhibition in relevant cell models, such as changes in gene expression, protein levels, and cell signaling pathways.
Structural Biology: Using techniques like X-ray crystallography to determine the binding mode of this compound within the active site of its target protein, which can provide critical insights for further optimization.
Discovery and Validation of New Biological Targets and Pathways
Beyond the expected targets like HDACs and MMPs, this compound may interact with other biological molecules and pathways. The ability of hydroxamic acids to chelate various metal ions, including iron (III), suggests that its activity may extend beyond zinc metalloenzymes. acs.orgresearchgate.net
Future research should employ unbiased screening approaches to identify novel targets. Techniques such as chemical proteomics and thermal shift assays could be used to pull down binding partners from cell lysates. Any identified targets would then require rigorous validation through genetic (e.g., siRNA or CRISPR-Cas9 knockout) and pharmacological methods to confirm their role in the observed biological activity of the compound. Exploring these new targets could open up entirely new therapeutic avenues for this compound and its derivatives.
Development of Advanced Computational Models for Predictive Design
Computational chemistry and machine learning are powerful tools for accelerating drug discovery and materials science. For this compound, developing advanced computational models can guide the design of new analogs with improved properties.
Quantitative Structure-Activity Relationship (QSAR) studies are a valuable starting point. QSAR models correlate the structural or physicochemical properties of a series of compounds with their biological activity. archivepp.comigi-global.com Such models have been successfully developed for other benzamide derivatives to predict their anticancer and antiulcer activities. igi-global.comjppres.comresearchgate.net A future QSAR study on a library of this compound analogs could identify key structural features that influence potency and selectivity. For instance, a 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors suggested that hydrophobic character is crucial for their inhibitory activity. researchgate.net
More advanced approaches could involve:
Molecular Docking: Simulating the binding of this compound and its virtual derivatives into the active sites of known or newly identified target proteins.
Molecular Dynamics (MD) Simulations: Assessing the stability of the compound-protein complex and understanding the dynamics of their interaction over time.
Machine Learning Models: Training algorithms on existing data from hydroxamic acids and benzamides to predict activity, toxicity, and pharmacokinetic properties of novel, computationally designed this compound derivatives.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Partial Atomic Charges | Interaction with polar residues in a binding pocket |
| Steric | Molar Refractivity (MR) | Size and shape complementarity with the target site |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Membrane permeability and interaction with hydrophobic pockets |
| Topological | Wiener Index | Molecular branching and overall shape |
Expanding Applications in Materials Science and Medicinal Chemistry Beyond Current Scope
The unique properties of the hydroxamic acid and benzamide moieties suggest that the utility of this compound could extend beyond traditional medicinal chemistry roles.
In Materials Science: The strong metal-chelating ability of hydroxamic acids is a key feature that can be exploited. acs.orgrsc.org Research has demonstrated the use of polymers containing hydroxamic acids as ion-exchange resins for wastewater treatment and the separation of rare earth metals. rsc.org Future work could explore the incorporation of this compound as a monomer or a functional group in polymers. This could lead to the development of:
Smart Materials: Polymers that respond to the presence of specific metal ions.
Functional Coatings: Surface coatings with enhanced adhesion to metal substrates or with corrosion-resistant properties. rsc.org
Biomaterials: Hydrogels or nanoparticles where the hydroxamic acid moiety can be used for drug conjugation or to interact with biological systems. acs.org
For instance, N,N-Diethyl-3-methylbenzamide (DEET) has been incorporated into poly(D,L-lactic acid) to create biodegradable mosquito-repelling filaments, demonstrating the utility of methylbenzamide structures in functional materials. mdpi.com
In Medicinal Chemistry: While HDAC and MMP inhibition are primary areas of interest, the translational potential could be broader. The core N-hydroxy-benzamide structure is a versatile scaffold. Future medicinal chemistry campaigns could focus on modifying the 3-methylphenyl ring to optimize properties for different therapeutic areas. For example, by altering substituents, it may be possible to fine-tune the selectivity for different enzyme isoforms or even steer the activity towards entirely new target classes, building upon the diverse biological activities reported for various benzamide and hydroxamic acid derivatives. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-hydroxy-3-methylbenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation of 3-methylbenzoic acid derivatives with hydroxylamine. For example, acid chlorides (e.g., 3-methylbenzoyl chloride) react with hydroxylamine under basic conditions (e.g., pyridine or triethylamine) to form the hydroxamic acid derivative . Reaction parameters such as temperature (room temp vs. reflux), solvent (CH₂Cl₂, DMF), and stoichiometric ratios significantly impact yield. In one protocol, intermediates like salicylhydrazide derivatives were purified via HPLC, achieving yields up to 84% under optimized conditions .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., hydroxyl and methyl groups at δ 10–12 ppm and δ 2.3 ppm, respectively) .
- X-ray Crystallography : Monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) resolve bond lengths and angles, validated using SHELXL .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 167.07 for C₈H₉NO₂) .
Q. What safety protocols are critical when handling N-hydroxybenzamide derivatives?
- Methodological Answer : Based on structurally similar compounds (e.g., N-hydroxy-4-methylbenzenesulfonamide):
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust (GHS H335) .
- Storage : Keep in sealed containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How do substituent modifications on the benzamide core affect bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Hydroxyl Position : Para-substitution (vs. meta) enhances metal-chelating capacity, critical for enzyme inhibition .
- Alkyl Chains : N-alkylation (e.g., ethyl, hexyl) increases lipophilicity, improving membrane permeability but may reduce solubility .
- Example: N-ethylbenzamide derivatives showed 69% yield and enhanced stability in pharmacokinetic assays .
Q. What computational strategies are effective for predicting binding modes of this compound with target proteins?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with optimized force fields (e.g., AMBER) to model interactions with metalloenzymes (e.g., histone deacetylases) .
- MD Simulations : GROMACS or NAMD assess stability of ligand-protein complexes over 100-ns trajectories .
- QM/MM : Hybrid quantum mechanics/molecular mechanics refine electronic properties of the hydroxamate moiety .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodological Answer :
- Twinned Data Refinement : SHELXL handles pseudo-merohedral twinning (common in monoclinic systems) via HKLF 5 format .
- Disorder Modeling : Split-atom models in WinGX resolve positional ambiguities (e.g., methyl group rotamers) .
- Example: A 2022 study resolved conflicting bond angles (C–N–O = 120.5° vs. 118.2°) using high-resolution (<0.8 Å) datasets .
Q. What analytical methods detect and quantify impurities in synthesized this compound?
- Methodological Answer :
- HPLC-PDA : C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (0.1% TFA) separate hydroxamic acid derivatives from byproducts (e.g., unreacted acid chlorides) .
- LC-MS/MS : MRM mode quantifies trace impurities (LOQ = 0.1 µg/mL) using transitions like m/z 167 → 121 .
- TGA-DSC : Thermal analysis identifies hydrate forms (endothermic peaks at 110–130°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
